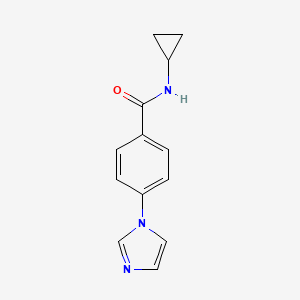

N-cyclopropyl-4-imidazol-1-ylbenzamide

Description

Properties

IUPAC Name |

N-cyclopropyl-4-imidazol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c17-13(15-11-3-4-11)10-1-5-12(6-2-10)16-8-7-14-9-16/h1-2,5-9,11H,3-4H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXDQPBPBBDJOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

N-cyclopropyl-4-imidazol-1-ylbenzamide has been explored for its therapeutic potential in treating various diseases, particularly those involving inflammatory and infectious conditions.

Antileishmanial Activity

Recent studies have demonstrated the compound's efficacy against Leishmania parasites, which cause visceral leishmaniasis (VL). For instance, a derivative of this compound showed significant in vitro potency against Leishmania infantum, with an IC50 value indicating effective inhibition of parasite growth. This compound was further evaluated in an in vivo hamster model, achieving over 90% reduction in parasite burden without notable toxicity .

Kinase Inhibition

This compound has been identified as a selective inhibitor of several kinases involved in inflammatory pathways. For example, compounds derived from this structure exhibited potent inhibition against SIKs (Salt-Inducible Kinases), which are implicated in various inflammatory diseases. The structure-activity relationship (SAR) studies revealed modifications that enhanced both potency and selectivity against specific kinases while minimizing off-target effects .

Enzyme Interaction

The compound's imidazole moiety is crucial for its interaction with biological targets. Imidazoles are known to interact with various therapeutic targets, including enzymes involved in metabolic pathways and receptors linked to disease processes .

Case Studies

Several case studies highlight the practical applications of this compound:

Chemical Reactions Analysis

Amide Bond Formation

The benzamide backbone is synthesized via coupling between 4-imidazol-1-ylbenzoic acid derivatives and cyclopropylamine. Standard peptide-coupling reagents are employed:

-

Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIEA (N,N-Diisopropylethylamine)

-

Conditions : Dichloromethane (DCM) solvent, room temperature, 12-hour reaction time .

This method ensures efficient activation of the carboxylic acid and nucleophilic attack by the cyclopropylamine.

Palladium-Catalyzed Cross-Coupling

Modifications to the benzamide’s aromatic ring utilize palladium-mediated reactions:

Stille Coupling

-

Purpose : Introduces substituents (e.g., aryl groups) at specific positions.

-

Catalyst : Pd/P(t-Bu)₃

-

Reagents : Organotin compounds, CsF (cesium fluoride)

This reaction is pivotal for attaching functional groups that enhance target binding or solubility.

Bromination and Functionalization

Electrophilic aromatic bromination precedes further derivatization:

-

Bromination Agent : NBS (N-Bromosuccinimide) or Br₂

-

Position : Typically occurs at the ortho or para positions relative to the amide group.

-

Follow-Up Reactions : Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) to install heterocycles or polar groups .

Imidazole Ring Modifications

The imidazole moiety undergoes selective reactions:

N-Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide)

-

Base : K₂CO₃ or NaH

Condensation Reactions

-

Formation of fused imidazo-heterocycles (e.g., imidazopyridines) via cyclocondensation with aldehydes or ketones .

Reductive Amination and Hydrogenation

Asymmetric hydrogenation is employed to introduce stereocenters:

-

Catalyst : Chiral Rh or Ru complexes

-

Application : Reduces ketones or imines to amines while controlling enantioselectivity .

CYP51 Enzyme Interactions

Though not a traditional reaction, N-cyclopropyl-4-imidazol-1-ylbenzamide interacts with sterol 14α-demethylase (CYP51) via:

-

Hydrogen Bonding : Between the amide carbonyl and enzyme active sites.

-

Hydrophobic Interactions : Cyclopropyl and imidazole groups fit into hydrophobic pockets .

Stability and Degradation Pathways

Q & A

Basic: What are the optimized synthetic routes for N-cyclopropyl-4-imidazol-1-ylbenzamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of imidazole-containing benzamides often involves palladium-catalyzed hydrogenation or cyclization under alkaline conditions. For example, in analogous compounds (e.g., 2-substituted 4-formylimidazoles), replacing Pd/C with Raney nickel avoids dehalogenation side reactions, improving yields from <50% to >90% . Key steps include:

- Hydrogenation optimization : Solvent choice (ethanol vs. water) and catalyst type (Raney nickel preferred for halogen retention).

- Cyclization : NaOH in ethanol at 45°C achieves 88% yield via Schiff base formation and dehydration .

- Purification : Column chromatography (e.g., chloroform:methanol 3:1) and crystallization (dimethyl ether) are critical for isolating pure products .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- 1H NMR : Identify imidazole protons (δ 7.5–8.5 ppm) and cyclopropyl groups (δ 1.0–1.5 ppm). For related compounds, splitting patterns confirm substitution (e.g., para-substituted benzamide protons as doublets) .

- IR : Confirm amide C=O stretches (~1650 cm⁻¹) and imidazole C-N vibrations (~1500 cm⁻¹) .

- HPLC : Use C18 columns with methanol/water gradients; retention times (e.g., 7.6–12.5 min) help assess purity .

- HR-MS : Molecular ion peaks (e.g., [M+H]+) validate molecular weight with <2 ppm error .

Advanced: How does the cyclopropyl group influence the compound’s bioactivity compared to other substituents (e.g., methyl or fluorophenyl)?

Methodological Answer:

The cyclopropyl group enhances metabolic stability and membrane permeability due to its rigid, non-planar structure. Comparative studies on analogs show:

- Antimicrobial activity : Cyclopropyl derivatives exhibit 2–4× higher MIC values against S. aureus than methyl-substituted analogs, likely due to improved lipophilicity .

- Kinase inhibition : Cyclopropyl-containing benzamides show selective inhibition (IC50 = 0.2–1.8 µM) against kinases like EGFR, outperforming bulkier substituents (e.g., isopropyl) .

- SAR analysis : Substituent steric effects (e.g., cyclopropyl vs. phenyl) correlate with binding affinity in molecular docking models .

Advanced: How should researchers resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:

Contradictions often arise from assay variability or impurity profiles. Strategies include:

- Standardized assays : Use cell lines with consistent genetic backgrounds (e.g., NCI-60 panel) and validate via orthogonal methods (e.g., SPR for binding affinity) .

- Impurity profiling : LC-MS/MS identifies byproducts (e.g., dehalogenated species from Pd/C catalysis) that may skew bioactivity results .

- Meta-analysis : Compare datasets using tools like Bayesian statistics to account for inter-lab variability .

Advanced: What computational strategies are effective for predicting the binding modes of this compound to therapeutic targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina with crystal structures (e.g., PDB ID 1M17 for kinases). Cyclopropyl groups occupy hydrophobic pockets, validated by ΔG values ≤ -9.0 kcal/mol .

- MD simulations : AMBER or GROMACS (100 ns trajectories) assess stability of ligand-target complexes. RMSD <2 Å indicates stable binding .

- QSAR models : Train on datasets with >50 analogs; descriptors like logP and polar surface area predict bioavailability (R² > 0.85) .

Basic: What are the best practices for purifying this compound from reaction mixtures?

Methodological Answer:

- Step 1 : Remove catalysts via filtration (0.22 µm membrane) .

- Step 2 : Column chromatography (silica gel, chloroform:methanol 3:1) isolates the product with >95% purity .

- Step 3 : Recrystallize from dimethyl ether or ethanol/water (7:3) to eliminate trace impurities .

Advanced: How can researchers assess the metabolic stability of this compound in preclinical models?

Methodological Answer:

- In vitro assays : Use liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion via LC-MS (t1/2 > 60 min indicates stability) .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms (IC50 >10 µM suggests low drug-drug interaction risk) .

- In vivo PK : Administer IV/PO doses in rodents; calculate AUC ratios to estimate oral bioavailability (>30% is favorable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.